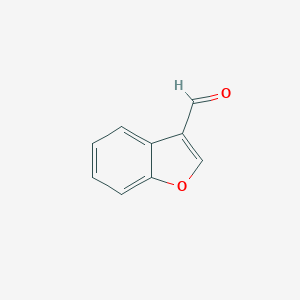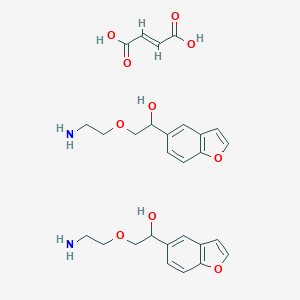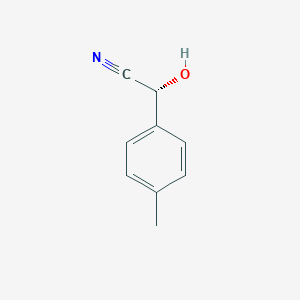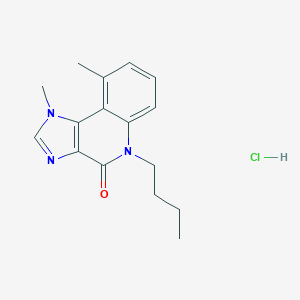
Benzofuran-3-carbaldehyd
Übersicht
Beschreibung
Benzofuran-3-carbaldehyde is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. Benzofuran-3-carbaldehyde is characterized by the presence of an aldehyde group at the third position of the benzofuran ring.
Wissenschaftliche Forschungsanwendungen
Benzofuran-3-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of benzofuran-3-carbaldehyde is primarily related to its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. For example, it can inhibit enzymes by forming Schiff bases with amino groups in the active sites of enzymes . Additionally, benzofuran-3-carbaldehyde can interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its anti-tumor and antiviral activities .
Similar Compounds:
Benzofuran-2-carbaldehyde: Similar structure but with the aldehyde group at the second position.
Benzofuran-3-carboxylic acid: Oxidized form of benzofuran-3-carbaldehyde.
Benzofuran-3-methanol: Reduced form of benzofuran-3-carbaldehyde.
Uniqueness: Benzofuran-3-carbaldehyde is unique due to its specific position of the aldehyde group, which imparts distinct reactivity and biological activity compared to its isomers and derivatives. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Safety and Hazards
While specific safety and hazard information for Benzofuran-3-carbaldehyde was not found in the search results, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and keep people away from and upwind of spill/leak .
Biochemische Analyse
Biochemical Properties
Benzofuran-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, benzofuran compounds have been found to exhibit strong anti-tumor activities , suggesting potential interactions with enzymes and proteins involved in cell proliferation and apoptosis.
Cellular Effects
Benzofuran-3-carbaldehyde has profound effects on various types of cells and cellular processes. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . For example, some benzofuran compounds have been found to exhibit anti-tumor activities, suggesting that they may influence cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Benzofuran-3-carbaldehyde involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, benzofuran compounds have been found to exhibit anti-tumor activities, suggesting that they may interact with biomolecules involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
The effects of Benzofuran-3-carbaldehyde can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Benzofuran-3-carbaldehyde can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Benzofuran-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Benzofuran-3-carbaldehyde is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and could also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Benzofuran-3-carbaldehyde and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzofuran-3-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of benzofuran derivatives. For instance, the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), is often employed to introduce the formyl group at the desired position . Another method involves the use of n-butyllithium (n-BuLi) and N-formylpiperidine to achieve formylation .
Industrial Production Methods: Industrial production of benzofuran-3-carbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and time, are crucial factors in the industrial synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Benzofuran-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various electrophiles and catalysts depending on the desired substitution.
Major Products:
Oxidation: Benzofuran-3-carboxylic acid.
Reduction: Benzofuran-3-methanol.
Substitution: Substituted benzofuran derivatives.
Eigenschaften
IUPAC Name |
1-benzofuran-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMWJQJGCFTJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496120 | |
| Record name | 1-Benzofuran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4687-25-6 | |
| Record name | 3-Benzofurancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4687-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzofuran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzofuran-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of Benzofuran-3-carbaldehyde and are there any notable spectroscopic characteristics?
A1: Benzofuran-3-carbaldehyde possesses a benzofuran core structure, which consists of a benzene ring fused to a furan ring. A carbaldehyde group (-CHO) is attached at the 3-position of the benzofuran system.
Q2: Are there efficient synthetic routes to access Benzofuran-3-carbaldehyde derivatives?
A2: Yes, researchers have developed an innovative organocatalytic one-pot cascade strategy. This method uses an ether oxidation combined with iminium-ion activation to produce both naphtho[2,1-b]furan-1-carbaldehyde and benzofuran-3-carbaldehyde. Importantly, this approach demonstrates high atom economy by utilizing aryl allyl ethers as starting materials. []
Q3: Can you provide an example of a specific benzofuran-3-carbaldehyde derivative and its biological activity?
A3: Research has highlighted the isolation of two novel benzofuran-3-carbaldehyde derivatives, namely 2-(2’,3’-dihydroxy-5’-methoxyphenyl)-6-methoxybenzofuran-3-carbaldehyde and 2’,3’-dihydroxyphenyl benzofuran-3-carbaldehyde, from the stem barks of the Sesbania grandiflora plant []. These compounds, particularly, exhibited moderate antibacterial activity against Bacillus subtilis in vitro [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B161101.png)




![(2Z)-2-hydroxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B161115.png)
![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B161117.png)




